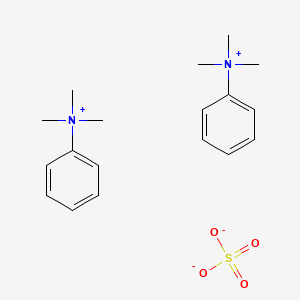
Bis(N,N,N-trimethylanilinium) sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(N,N,N-trimethylanilinium) sulfate: is a chemical compound that belongs to the class of trialkylammonium salts. These salts are known for their dual reactivity through both the aryl group and the N-methyl groups. This compound has found applications in various fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(N,N,N-trimethylanilinium) sulfate typically involves the reaction of N,N,N-trimethylaniline with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of N,N,N-trimethylaniline with sulfuric acid: This step involves the addition of sulfuric acid to N,N,N-trimethylaniline under controlled temperature and stirring conditions.
Isolation of the product: The reaction mixture is then subjected to purification processes such as crystallization or filtration to isolate the this compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may involve continuous flow reactors and automated systems to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: Bis(N,N,N-trimethylanilinium) sulfate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized products.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various reagents, including halogens and nucleophiles, can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of N-oxide derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
Chemistry: Bis(N,N,N-trimethylanilinium) sulfate is widely used in synthetic chemistry for cross-coupling reactions, aryl etherification, and fluorine radiolabelling . It serves as an electrophilic methylating reagent and is involved in phase-transfer catalysis and supramolecular recognition .
Biology and Medicine: In biological and medical research, this compound is used in the design of antimicrobial polymers and pH sensing . Its unique reactivity makes it valuable in various biochemical applications.
Industry: Industrially, the compound is used in polymer design and as a reagent in various chemical processes . Its dual reactivity through the aryl group and N-methyl groups makes it versatile for multiple applications.
Mechanism of Action
The mechanism of action of Bis(N,N,N-trimethylanilinium) sulfate involves its dual reactivity through both the aryl group and the N-methyl groups . This dual reactivity allows the compound to participate in various chemical reactions, including methylation and arylation. The compound’s reactivity is influenced by the presence of counterions and the specific reaction conditions .
Comparison with Similar Compounds
- N,N,N-trimethylanilinium iodide
- N,N,N-trimethylanilinium chloride
- N,N,N-trimethylanilinium bromide
Comparison: Bis(N,N,N-trimethylanilinium) sulfate is unique due to its sulfate counterion, which influences its reactivity and stability compared to other similar compounds with different counterions . The sulfate counterion provides distinct solubility and reactivity properties, making it suitable for specific applications where other trialkylammonium salts may not be as effective .
Properties
CAS No. |
28891-89-6 |
|---|---|
Molecular Formula |
C18H28N2O4S |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
trimethyl(phenyl)azanium;sulfate |
InChI |
InChI=1S/2C9H14N.H2O4S/c2*1-10(2,3)9-7-5-4-6-8-9;1-5(2,3)4/h2*4-8H,1-3H3;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI Key |
SKHXPVCYLIQGKF-UHFFFAOYSA-L |
Canonical SMILES |
C[N+](C)(C)C1=CC=CC=C1.C[N+](C)(C)C1=CC=CC=C1.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


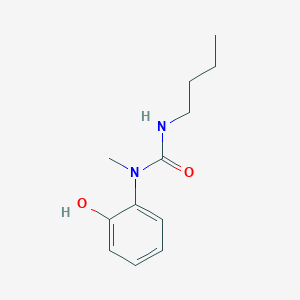
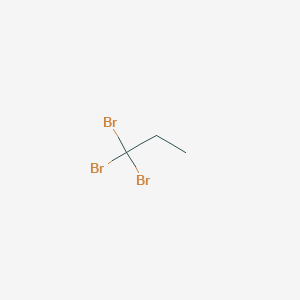
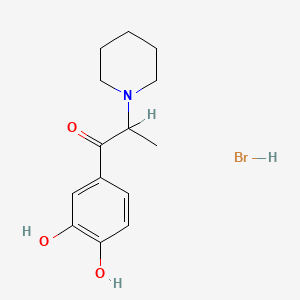
![1-Methoxybicyclo[4.1.0]heptane](/img/structure/B14695837.png)
![9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(1-methylpropyl)amino]-8-nitro-](/img/structure/B14695848.png)

![Diethyl [(4-ethoxyphenyl)methyl]phosphonate](/img/structure/B14695857.png)
![ethyl (2Z,3Z)-3-(carbamothioylhydrazinylidene)-2-[(3,5-dichlorophenyl)hydrazinylidene]butanoate](/img/structure/B14695860.png)
![5-[(e)-(4-Methoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14695878.png)

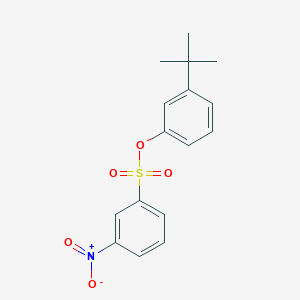
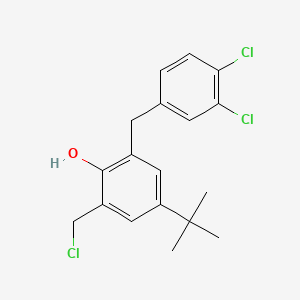
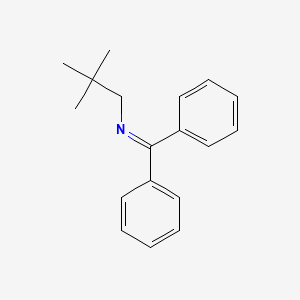
![3-[(Methylsulfanyl)methyl]-1H-indole](/img/structure/B14695916.png)
